2,3,4,5,6-Pentamethylphenylmagnesium bromide
Overview
Description
2,3,4,5,6-Pentamethylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,3,4,5,6-pentamethylphenyl group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentamethylphenylmagnesium bromide is typically prepared by the reaction of 2,3,4,5,6-pentamethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentamethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous conditions with THF as the solvent.
Substitution Reactions: Often performed with alkyl or aryl halides in the presence of a catalyst.
Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryls: From coupling reactions.
Scientific Research Applications
2,3,4,5,6-Pentamethylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds and intermediates.
Medicine: Development of drug candidates and medicinal chemistry research.
Industry: Production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Lacks the methyl groups, making it less sterically hindered.
2,4,6-Trimethylphenylmagnesium Bromide: Contains fewer methyl groups, resulting in different reactivity and selectivity.
2,3,5,6-Tetramethylphenylmagnesium Bromide: Similar but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: 2,3,4,5,6-Pentamethylphenylmagnesium bromide is unique due to its high degree of methyl substitution, which influences its reactivity and selectivity in chemical reactions. The presence of multiple methyl groups can provide steric hindrance, affecting the compound’s behavior in various synthetic applications .
Properties
IUPAC Name |
magnesium;1,2,3,4,5-pentamethylbenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPEXRRQAUBAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=C(C(=C1C)C)C)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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